molecular formula C21H19FN2O5 B2918642 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide CAS No. 1904609-38-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide

Cat. No.: B2918642
CAS No.: 1904609-38-6
M. Wt: 398.39
InChI Key: NZOODEJSSPUSNS-QHHAFSJGSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide is a novel, potent small-molecule inhibitor designed to target the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound is of significant interest in oncology research, particularly in the study of apoptotic pathways in cancer cells. Its primary mechanism of action involves high-affinity binding to the hydrophobic groove of Bcl-2, a key anti-apoptotic protein Source . By disrupting the protein-protein interactions between Bcl-2 and pro-apoptotic partners such as BIM and BAX, this inhibitor effectively neutralizes Bcl-2's pro-survival function Source . This displacement leads to the initiation of the mitochondrial apoptotic pathway, resulting in cytochrome c release, caspase activation, and ultimately, programmed cell death. Researchers utilize this compound as a critical tool to investigate dependencies on Bcl-2 for survival in hematological malignancies like acute myeloid leukemia (AML) and certain lymphomas, as well as to explore mechanisms of resistance and develop rational combination therapies Source . Its specific and potent activity makes it a valuable asset for validating Bcl-2 as a therapeutic target and for advancing the development of novel anti-cancer strategies.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c22-16-3-5-17-15(10-16)11-24(21(26)12-27-17)8-7-23-20(25)6-2-14-1-4-18-19(9-14)29-13-28-18/h1-6,9-10H,7-8,11-13H2,(H,23,25)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOODEJSSPUSNS-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H20F1N2O4C_{19}H_{20}F_{1}N_{2}O_{4}, with a molecular weight of approximately 364.37 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a benzo[f][1,4]oxazepine derivative, which are known for their bioactive properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Case Study : A derivative with a similar structure demonstrated an IC50 value of 16.19 ± 1.35 μM against HCT-116 (colon cancer) and 17.16 ± 1.54 μM against MCF-7 (breast cancer) cells . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of compounds containing the benzo[d][1,3]dioxole moiety has been documented extensively:

  • Research Findings : Compounds with similar structures showed effective antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds was linked to enhanced antimicrobial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and microbial growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Studies suggest that these compounds can halt cell division at specific checkpoints.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AnticancerHCT-11616.19 ± 1.35 μM
AnticancerMCF-717.16 ± 1.54 μM
AntibacterialEscherichia coliEffective Inhibition
AntibacterialBacillus subtilisEffective Inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features and Variations

The target compound’s uniqueness lies in its 7-fluoro-substituted benzo[f][1,4]oxazepin core, distinguishing it from analogs with alternative heterocycles or substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Heterocycle Substituents on Acrylamide Nitrogen Molecular Weight Key Features
Target Compound 7-Fluoro-benzo[f][1,4]oxazepin 2-(7-Fluoro-3-oxo-oxazepin-4-yl)ethyl ~437.4* Fluorine enhances electronegativity
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13, ) None (phenethyl group) 3,4-Dimethoxyphenethyl 356.20 Methoxy groups for lipophilicity
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide () None (thiophene-propyl group) 3-Hydroxy-3-(thiophen-2-yl)propyl 331.4 Thiophene for π-π interactions
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-benzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide () Benzo[b][1,4]oxazepin 5-Ethyl-3,3-dimethyl-4-oxo-oxazepin-8-yl 354.4 Ethyl and dimethyl groups for steric effects
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(1,3,4-thiadiazol-2-yl)acrylamide () 1,3,4-Thiadiazole 5-((2-Oxo-2-(phenylamino)ethyl)thio)-thiadiazolyl 440.5 Thiadiazole for metabolic stability

*Calculated based on molecular formula.

Key Observations :

  • Fluorine Substituent: The 7-fluoro group in the target compound may improve metabolic stability and target affinity compared to non-halogenated analogs (e.g., ) .
  • Linker Flexibility : The ethyl linker in the target compound allows conformational adaptability, whereas rigid groups (e.g., thiophene-propyl in ) may restrict binding modes .

Bioactivity and Computational Similarity

Bioactivity Clustering ()

Hierarchical clustering of 37 compounds () revealed that structural similarity correlates with bioactivity profiles. The target compound’s benzooxazepin core may group it with CNS-active agents or kinase inhibitors , depending on substituent effects .

Tanimoto and Dice Similarity Scores

Using fingerprint-based metrics (–8):

  • Tanimoto Coefficient : Analogs with shared benzodioxole-acrylamide scaffolds (e.g., ) may score >0.7, indicating high similarity.
  • Fluorine Impact: The 7-fluoro group reduces similarity to non-fluorinated oxazepines (e.g., ), lowering scores but enhancing specificity .
Table 2: Predicted Similarity Metrics*
Analog (Evidence) Tanimoto (MACCS) Tanimoto (Morgan) Dice (MACCS)
0.82 0.75 0.79
0.68 0.61 0.65
0.55 0.48 0.52

*Hypothetical values based on structural alignment.

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